N-methoxy-1-phenoxymethanamine N-methoxy-1-phenoxymethanamine
Brand Name: Vulcanchem
CAS No.: 193547-79-4
VCID: VC0070804
InChI: InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
SMILES: CONCOC1=CC=CC=C1
Molecular Formula: C8H11NO2
Molecular Weight: 153.181

N-methoxy-1-phenoxymethanamine

CAS No.: 193547-79-4

Cat. No.: VC0070804

Molecular Formula: C8H11NO2

Molecular Weight: 153.181

* For research use only. Not for human or veterinary use.

N-methoxy-1-phenoxymethanamine - 193547-79-4

Specification

CAS No. 193547-79-4
Molecular Formula C8H11NO2
Molecular Weight 153.181
IUPAC Name N-methoxy-1-phenoxymethanamine
Standard InChI InChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
Standard InChI Key FBXGSCSDPUKYNF-UHFFFAOYSA-N
SMILES CONCOC1=CC=CC=C1

Introduction

Chemical Structure and Identification

N-methoxy-1-phenoxymethanamine is an organic compound with the molecular formula C8H11NO2. The compound features a phenoxy group attached to a methanamine unit, which is further substituted with a methoxy group. This structural arrangement creates a molecule with both aromatic and aliphatic characteristics, containing amine and ether functional groups that contribute to its chemical behavior.

Key Identifiers

ParameterValue
Molecular FormulaC8H11NO2
CAS Registry NumberNot specified in current literature
PubChem CID45090898
InChIInChI=1S/C8H11NO2/c1-10-9-7-11-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3
InChIKeyFBXGSCSDPUKYNF-UHFFFAOYSA-N
SMILESCONCOC1=CC=CC=C1

The chemical structure consists of a phenoxy group (C6H5O-) connected to a methanamine (-CH2NH-) unit, which bears a methoxy (-OCH3) substituent on the nitrogen atom .

Physicochemical Properties

N-methoxy-1-phenoxymethanamine possesses distinct physicochemical properties that influence its behavior in chemical reactions and potential applications. These properties can be categorized into experimentally determined and computationally predicted values.

Computed Physicochemical Properties

PropertyValueSignificance
Molecular Weight153.18 g/molRelatively low molecular weight enhances potential for drug-like properties
XLogP3-AA1.6Indicates moderate lipophilicity
Hydrogen Bond Donor Count1Single N-H group capable of donating hydrogen bonds
Hydrogen Bond Acceptor Count3Three oxygen/nitrogen atoms capable of accepting hydrogen bonds
Rotatable Bond Count4Suggests moderate conformational flexibility
Topological Polar Surface Area30.5 ŲRelatively small polar surface area may facilitate membrane permeability
Complexity92.1Moderate molecular complexity

These computational properties suggest that N-methoxy-1-phenoxymethanamine may possess favorable characteristics for drug development, including reasonable lipophilicity and hydrogen bonding capabilities .

Structural Comparison with Related Compounds

N-methoxy-1-phenoxymethanamine shares structural similarities with several related compounds that have been more extensively studied.

Comparison Table of Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-methoxy-1-phenoxymethanamineC8H11NO2153.18 g/molContains phenoxy group and N-methoxy substituent
N-Methoxy-N-methyl-1-phenylmethanamineC9H13NO151.21 g/molContains phenyl group instead of phenoxy
N-methyl-1-phenylmethanamineC8H11N121.18 g/molLacks methoxy group on nitrogen and has phenyl instead of phenoxy
benzyl(methoxy)amineC8H11NO137.18 g/molDirect connection between phenyl and amine without ether linkage
4-methoxybenzylamineC8H11NO137.18 g/molMethoxy group on phenyl ring instead of nitrogen

The structural differences between these compounds result in distinct chemical and biological properties, despite their similar molecular frameworks .

Functional GroupPotential Reactions
Secondary amine (-NH-)Nucleophilic substitution, alkylation, acylation
Methoxy group (-OCH3)Ether cleavage under acidic conditions
Phenoxy groupAromatic substitution reactions, oxidation
Benzylic positionOxidation, radical reactions

The presence of both nucleophilic centers (nitrogen) and electrophilic sites creates opportunities for diverse chemical transformations. The compound's reactivity pattern would likely share similarities with other N-methoxylated amines, which have demonstrated utility in various organic transformations .

Future Research Directions

Given the limited information currently available on N-methoxy-1-phenoxymethanamine, several research directions could significantly advance understanding of this compound.

Proposed Research Areas

  • Synthetic Methodology Development: Establishment of efficient, scalable synthetic routes for N-methoxy-1-phenoxymethanamine production.

  • Comprehensive Characterization: Complete spectroscopic and physical property determination, including crystal structure analysis if crystalline forms can be obtained.

  • Reactivity Studies: Systematic investigation of chemical transformations involving the compound, particularly focusing on selective functionalization of its various reactive centers.

  • Biological Activity Screening: Evaluation of potential biological activities, given the structural features that align with pharmacophores found in bioactive compounds.

  • Catalytic Applications: Investigation of potential applications in catalysis, particularly in reactions where N-methoxylated compounds have shown utility.

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